molecular formula C26H28N8O B608145 Itacnosertib CAS No. 1628870-27-8

Itacnosertib

Cat. No. B608145
CAS RN: 1628870-27-8
M. Wt: 468.56
InChI Key: XSQKEVGTZSBVBR-UHFFFAOYSA-N
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Description

Itacnosertib, also known as TP-0184, is a small-molecule inhibitor of the BMP type 1 receptor ALK2 (also known as ACVR1) and JAK2 . It was initially developed by Tolero Pharmaceuticals, Inc . Itacnosertib reduces hepcidin induction and elevated serum iron levels in turpentine and lung cancer mouse models of ACD .


Synthesis Analysis

The chemical structure that was submitted to the WHO for the INN Itacnosertib is identical to the structure of example 11 that is claimed in Tolero Pharmaceuticals’ patent WO2014151871A9 .


Molecular Structure Analysis

The molecular formula of Itacnosertib is C26H28N8O . The molecular weight is 468.55 . The exact mass is 468.24 .


Chemical Reactions Analysis

Itacnosertib is a synthetic organic compound . The chemical structure that was submitted to the WHO for the INN Itacnosertib is identical to the structure of example 11 that is claimed in Tolero Pharmaceuticals’ patent WO2014151871A9 .


Physical And Chemical Properties Analysis

Itacnosertib is a solid substance . It has a solubility of 10 mg/mL in DMSO . It is recommended to store the powder at -20°C for 3 years and at 4°C for 2 years .

Scientific Research Applications

  • "Unilateral endoscopic resection with transnasal craniectomy for sinonasal intestinal-type adenocarcinoma: A bi-institutional case-control study on 54 patients" by Schreiber et al., 2018, focuses on surgical procedures for intestinal-type adenocarcinoma (ITAC) and does not mention Itacnosertib (Schreiber et al., 2018).

  • "Invited Review Article: Current State of Research on Biological Effects of Terahertz Radiation" by Wilmink and Grundt, 2011, reviews the biological effects of terahertz radiation, which is unrelated to Itacnosertib (Wilmink & Grundt, 2011).

  • "In Vivo Powering of Pacemaker by Breathing‐Driven Implanted Triboelectric Nanogenerator" by Zheng et al., 2014, describes a method of powering a pacemaker using energy harvested from breathing, which is not related to Itacnosertib (Zheng et al., 2014).

Mechanism of Action

Itacnosertib targets, binds to, and inhibits the activity of ALK2 . This prevents ALK-2-mediated signaling and inhibits cell growth in ALK-2-overexpressing tumor cells . In addition, in cancer and inflammatory conditions, ALK-2 is upregulated in response to increased signaling of pro-inflammatory cytokines, especially interleukin-6 (IL-6), and enhances the secretion of hepcidin, a peptide liver hormone and a key modulator of iron homeostasis .

Safety and Hazards

Itacnosertib is toxic and contains a pharmaceutically active ingredient . Handling should only be performed by personnel trained and familiar with handling of potent active pharmaceutical ingredients . It is a moderate to severe irritant to the skin and eyes .

Future Directions

Itacnosertib is currently in Phase 1 of clinical trials . It has been investigated for use in treating neoplasms . Future research may focus on its potential in treating other diseases and further understanding its mechanism of action.

properties

IUPAC Name

2-N-[3-methoxy-4-(4-methylpiperazin-1-yl)phenyl]-4-N-(2-pyridin-2-ylpyridin-3-yl)pyrimidine-2,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H28N8O/c1-33-14-16-34(17-15-33)22-9-8-19(18-23(22)35-2)30-26-29-13-10-24(32-26)31-21-7-5-12-28-25(21)20-6-3-4-11-27-20/h3-13,18H,14-17H2,1-2H3,(H2,29,30,31,32)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSQKEVGTZSBVBR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=C(C=C(C=C2)NC3=NC=CC(=N3)NC4=C(N=CC=C4)C5=CC=CC=N5)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H28N8O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Itacnosertib

CAS RN

1628870-27-8
Record name Itacnosertib
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1628870278
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name ITACNOSERTIB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/22Z53X5LHF
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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